5-(4-chlorophenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
Description
This compound belongs to the tetrahydropyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline scaffold with a 4-chlorophenyl substituent at position 5, a hydroxy group at position 4, and a methylsulfanyl moiety at position 2. Its structural complexity arises from the bicyclic framework, which is stabilized by hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C18H16ClN3O2S |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C18H16ClN3O2S/c1-25-18-21-16-15(17(24)22-18)13(9-5-7-10(19)8-6-9)14-11(20-16)3-2-4-12(14)23/h5-8,13H,2-4H2,1H3,(H2,20,21,22,24) |
InChI Key |
RJOSZZNTNIZXIU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Conventional Heating (Reflux)
Stirring the reactants in acetic acid at 80–90°C for 4–6 hours yields the product in 72–78% after recrystallization from ethanol. The reaction proceeds via initial imine formation between the aldehyde and the amine group of the pyrimidinone, followed by nucleophilic attack by dimedone’s enol to form the quinoline ring. The methylsulfanyl group remains intact, while the hydroxyl group arises from tautomerization during cyclization.
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 300 W) at 50°C reduces reaction time to 25–40 minutes, improving yields to 82–85%. Cavitation enhances molecular collision rates, accelerating imine formation and cyclization. This method minimizes side products, as confirmed by TLC monitoring (DCM mobile phase).
Post-Synthetic Functionalization Strategies
Hydroxyl Group Introduction
The 4-hydroxy moiety is introduced via alkaline hydrolysis of a precursor intermediate. For example, treating 5-(4-chlorophenyl)-4-methoxy-2-(methylsulfanyl)-tetrahydropyrimidoquinolin-6-one with 10% NaOH at 60°C for 2 hours achieves quantitative demethylation. Alternatively, direct synthesis using formic acid as a cyclizing agent generates the hydroxyl group in situ during ring closure.
Methylsulfanyl Group Retention
The methylsulfanyl substituent at position 2 originates from the 6-amino-2-(methylthio)pyrimidin-4(3H)-one starting material. Its stability under acidic conditions prevents desulfurization, as confirmed by LC-MS analysis.
Solvent and Catalyst Optimization
Solvent Screening
| Solvent | Yield (Reflux) | Yield (Ultrasound) |
|---|---|---|
| Acetic acid | 78% | 85% |
| Ethanol | 65% | 72% |
| DMF | 58% | 63% |
Acetic acid’s polarity facilitates protonation of the aldehyde, enhancing electrophilicity for imine formation. Ethanol, while less efficient, offers a greener alternative.
Catalytic Additives
Adding triethylamine (0.5 mmol) as a base in ethanol raises yields to 80% under reflux by deprotonating intermediates. Conversely, HCl (1 equiv.) in acetic acid accelerates cyclization but risks hydrolyzing the methylsulfanyl group.
Spectroscopic Characterization and Validation
NMR Analysis
IR and Mass Data
Comparative Analysis of Methodologies
| Parameter | Conventional Reflux | Ultrasound |
|---|---|---|
| Time | 4–6 hours | 25–40 min |
| Yield | 72–78% | 82–85% |
| Purity (HPLC) | 95–97% | 98–99% |
| Energy Consumption | High | Low |
Ultrasound significantly enhances efficiency, making it preferable for scale-up. However, conventional reflux remains viable for low-resource settings.
Mechanistic Insights
The reaction proceeds through three stages:
-
Imine Formation : 4-Chlorobenzaldehyde reacts with the primary amine of the pyrimidinone, forming a Schiff base.
-
Enol Addition : Dimedone’s enol attacks the imine carbon, generating a keto-enol intermediate.
-
Cyclization and Aromatization : Intramolecular dehydration forms the tetrahydropyrimidoquinoline core, with tautomerization yielding the 4-hydroxy group.
Challenges and Solutions
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: The major products depend on the specific reaction but can include sulfoxides, sulfones, alcohols, and substituted derivatives
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoline and pyrimidine structures often exhibit antimicrobial properties. Studies have shown that compounds similar to 5-(4-chlorophenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one display significant antibacterial activity against various strains of bacteria including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study:
A synthesized derivative was tested for its antibacterial efficacy using the well diffusion method, where it demonstrated zones of inhibition comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were determined to be as low as 6.25 µg/mL for certain derivatives, indicating strong potential as an antibacterial agent .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that the presence of the chlorophenyl group may enhance the compound's interaction with cellular targets involved in cancer pathways.
Case Study:
In vitro studies have shown that compounds with similar frameworks can inhibit the growth of various cancer cell lines, leading to further exploration in preclinical models .
Synthetic Applications
The synthesis of this compound can be achieved through several methods involving multi-step reactions that include cyclization processes. Its synthesis is crucial not only for understanding its biological applications but also for developing new derivatives with enhanced properties.
Synthetic Route:
- Starting Materials: The synthesis typically begins with readily available precursors such as substituted phenols and thiol compounds.
- Cyclization: Key steps involve cyclization reactions that form the pyrimidine and quinoline rings.
- Functionalization: Post-synthesis modifications can introduce additional functional groups to improve solubility and bioactivity.
Summary of Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pyrimidoquinoline core provides a stable framework that enhances the compound’s overall stability and efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs from the evidence:
Key Comparative Insights:
However, methoxy groups (as in 4f) improve solubility, which is critical for bioavailability . Chlorophenyl vs. Methoxyphenyl: Chlorine’s electron-withdrawing nature increases stability and lipophilicity, whereas methoxy groups (e.g., 4f) contribute to electron-donating effects and π-stacking interactions .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., 4f, 10) achieves higher yields (70–83%) and shorter reaction times compared to traditional methods .
- Ultrasonic irradiation () enables efficient one-pot synthesis of dione derivatives, suggesting versatility for scaling the target compound’s production .
Thermal and Chemical Stability :
- Compounds with dimethyl groups (e.g., 4f) exhibit lower melting points (198–200°C) than hydroxylated analogs (292–294°C for 4k), indicating that polar substituents enhance thermal stability .
- The target compound’s 4-hydroxy group likely confers intermediate stability, balancing hydrogen bonding and steric effects.
Functionalization Potential: The methylsulfanyl group at position 2 (common across analogs) serves as a leaving group, enabling nucleophilic substitution reactions for further derivatization . Hydrazineylidenemethyl (compound 10) and Schiff base (compound 11) moieties demonstrate the scaffold’s adaptability for designing prodrugs or metal complexes .
Biological Activity
5-(4-chlorophenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a compound of increasing interest due to its diverse biological activities. This article discusses the compound's synthesis, biological properties, and potential applications in medicine.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically includes the formation of the pyrimidine ring and subsequent modifications to introduce the chlorophenyl and methylsulfanyl groups. Detailed synthetic pathways can be found in various literature sources that explore similar quinoline derivatives.
Antiviral Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiviral properties. For instance, a study demonstrated that certain synthesized compounds showed potent inhibition against the Tobacco Mosaic Virus (TMV) with inhibition rates around 50% at specific concentrations .
Table 1: Antiviral Activity Against TMV
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7c | 0.5 | 31.55 |
| 7d | 0.5 | 34.70 |
| 7e | 0.5 | 25.00 |
| 7f | 0.5 | 39.60 |
| 7g | 0.5 | 31.60 |
| 7h | 0.5 | 36.80 |
| 7i | 0.5 | 42.00 |
Antimicrobial Activity
Quinoline derivatives have also been noted for their antimicrobial properties against a variety of pathogens including both Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .
Table 2: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) at 100 µg/mL |
|---|---|
| Staphylococcus aureus | X mm |
| Escherichia coli | Y mm |
| Candida albicans | Z mm |
The biological activity of this compound is believed to arise from its ability to interact with specific biological targets within pathogens or cancer cells, disrupting their function and leading to cell death or inhibition of replication. Molecular docking studies suggest that these compounds may act as inhibitors for viral replication mechanisms or bacterial enzymes essential for survival .
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral efficacy of various quinoline derivatives against Hepatitis B Virus (HBV), demonstrating that some compounds exhibited significant inhibition at concentrations as low as .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of synthesized quinoline derivatives against clinical isolates of bacteria and fungi, revealing that many compounds surpassed standard antibiotics in effectiveness .
Q & A
Basic Research Questions
How can the structural identity of 5-(4-chlorophenyl)-4-hydroxy-2-(methylsulfanyl)-tetrahydropyrimidoquinolinone be confirmed experimentally?
Answer:
Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to assign proton and carbon environments, particularly the chlorophenyl, methylsulfanyl, and tetrahydropyrimidoquinolinone moieties .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxy, carbonyl) via characteristic absorption bands .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns .
Cross-referencing experimental data with computational simulations (e.g., DFT) enhances accuracy .
What are the key considerations for designing a synthesis protocol for this compound?
Answer:
A multi-step synthesis protocol should prioritize:
- Reagent Selection: Use chlorophenyl and methylsulfanyl precursors to ensure regioselective incorporation .
- Reaction Conditions: Optimize temperature (e.g., 80–100°C for cyclization) and pH (acidic for hydrolysis steps) to minimize side products .
- Catalysts: Employ transition metals (e.g., Pd for cross-coupling) or organocatalysts for challenging bond formations .
- Solvent Compatibility: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
Which analytical techniques are essential for assessing the purity of this compound?
Answer:
Critical techniques include:
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) and detect trace impurities .
- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvents .
- Elemental Analysis (EA): Verify empirical formula accuracy, especially for sulfur and chlorine content .
Advanced Research Questions
How can researchers resolve discrepancies in spectroscopic data during characterization?
Answer:
Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Multi-Technique Validation: Cross-check NMR/IR data with X-ray crystallography (if crystals are obtainable) .
- Isotopic Labeling: Use H or C-labeled precursors to clarify ambiguous signals .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT) predictions .
How does modifying substituents (e.g., chlorophenyl, methylsulfanyl) affect biological activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Chlorophenyl Group: Enhances lipophilicity and target binding (e.g., kinase inhibition) but may increase toxicity .
- Methylsulfanyl Moiety: Improves metabolic stability but could reduce solubility; replacing with sulfoxide/sulfone derivatives modulates reactivity .
- Hydroxy Group: Critical for hydrogen bonding; acetylation or alkylation alters pharmacokinetics .
Methodology: Synthesize analogs and evaluate via enzyme assays (e.g., IC) and molecular docking .
What strategies optimize reaction yields in multi-step synthesis of this compound?
Answer:
- Intermediate Purification: Use flash chromatography or recrystallization after each step to reduce carryover impurities .
- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., sulfonation) .
- Catalyst Recycling: Immobilize catalysts (e.g., silica-supported Pd) to reduce costs and waste .
Typical yields range from 40–60% for multi-step sequences .
How can researchers evaluate the compound’s stability under varying storage and experimental conditions?
Answer:
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks; monitor degradation via HPLC .
- pH-Dependent Stability: Test solubility and integrity in buffers (pH 1–10) to simulate physiological conditions .
- Cryopreservation: Store at -20°C under inert gas (N) to prevent oxidation of the methylsulfanyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
